Sulfobutyl ether beta-cyclodextrin

Description

Evolution and Significance of Chemically Modified Cyclodextrins in Supramolecular Chemistry

Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from starch, typically composed of 6 (α-CD), 7 (β-CD), or 8 (γ-CD) glucopyranose units linked by α-1,4-glycosidic bonds. ijpsonline.commdpi.com Their fundamental structure, a truncated cone with a hydrophobic interior and a hydrophilic exterior, allows them to form inclusion complexes with a wide variety of guest molecules, a cornerstone of supramolecular chemistry. mdpi.comalfachemic.com This ability to encapsulate guest molecules alters their physical and chemical properties, such as increasing the solubility and stability of hydrophobic compounds. mdpi.com

However, the practical application of natural cyclodextrins, particularly β-cyclodextrin, has been hampered by their relatively low aqueous solubility. This limitation spurred the development of chemically modified cyclodextrins to enhance their physical properties and expand their utility. mdpi.comresearchgate.net The modification of the hydroxyl groups on the cyclodextrin (B1172386) scaffold has led to a diverse array of derivatives with improved characteristics. mdpi.comworldscientific.com These modifications can be broadly categorized into non-ionic, anionic, and cationic derivatives.

The primary goals of chemical modification are to increase solubility, reduce potential toxicity, and tailor the cyclodextrin's complexation ability for specific guest molecules. mdpi.comresearchgate.net For instance, hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin are non-ionic derivatives with significantly higher water solubility than native β-cyclodextrin. mdpi.com These derivatives have found widespread use in various fields due to their enhanced properties.

The introduction of charged functional groups onto the cyclodextrin structure represented a significant leap forward. Anionic derivatives, such as sulfobutyl ether beta-cyclodextrin (B164692), not only exhibit superior aqueous solubility but also introduce electrostatic interactions as an additional driving force for complexation, complementing the hydrophobic and van der Waals interactions. alfachemic.com This multi-faceted interaction capability allows for more specific and stronger binding with certain guest molecules, making them highly effective in advanced applications like catalysis and the formulation of complex therapeutic agents. mdpi.comresearchgate.net The evolution from natural to chemically modified cyclodextrins has thus transformed them from interesting curiosities of carbohydrate chemistry into indispensable tools in modern supramolecular chemistry. worldscientific.com

Historical Context of Sulfobutyl Ether Beta-Cyclodextrin Development

The journey to develop this compound (SBE-β-CD) began in the early 1980s at the University of Kansas, driven by the need for a safe and effective solubilizing agent for parenteral drug delivery. cyclodextrinnews.comnih.gov The research was spearheaded by Professor Valentino J. Stella and his team, who sought to overcome the limitations of existing cyclodextrins. cyclodextrinnews.comnih.gov While β-cyclodextrin was recognized for its ideal cavity size for many drug molecules, its low water solubility and potential for nephrotoxicity were significant drawbacks. nih.govhopaxfc.com

The initial idea was to create a charged cyclodextrin derivative to enhance its aqueous solubility. cyclodextrinnews.com The researchers focused on β-cyclodextrin due to its suitable geometry for forming inclusion complexes with a wide range of drug sizes. nih.gov The choice of a sulfonic acid derivative was deliberate, aiming for a chemically stable anionic group. cyclodextrinnews.com Early attempts to create sulfonated derivatives on the primary face of the β-cyclodextrin proved to be poor solubilizers. nih.gov

A key breakthrough came with the synthesis of sulfoalkylether derivatives, which involved reacting β-cyclodextrin with sultones. A patent from 1969 provided some initial clues for the synthesis of such derivatives, although these were for non-pharmaceutical use and were often impure. nih.gov The Kansas group refined the synthesis to produce highly pure sulfopropylether-β-cyclodextrins (SPE-β-CDs) and sulfobutylether-β-cyclodextrins (SBE-β-CDs). nih.gov

A comparative study of sulfopropyl and sulfobutyl ethers revealed the importance of the spacer length between the cyclodextrin cavity and the charged sulfonate group. cyclodextrinnews.com The longer butyl spacer in SBE-β-CD provided a better balance of properties. The research culminated in a patent application filed in 1990. cyclodextrinnews.com A specific derivative with an average degree of substitution of about 6.5 to 7, later known commercially as Captisol®, was identified as having the most desirable properties. cyclodextrinnews.comnih.gov This particular degree of substitution offered a combination of high aqueous solubility and effective complexation. cyclodextrinnews.com The development of SBE-β-CD was also influenced by patent disputes concerning another modified cyclodextrin, HP-β-CD, which prompted pharmaceutical companies like Pfizer to seek alternatives and ultimately license the SBE-β-CD technology from the University of Kansas. cyclodextrinnews.com

Structural Attributes and Their Implications for Supramolecular Design

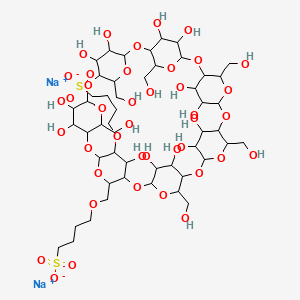

This compound is an anionic derivative of β-cyclodextrin, where some of the primary and secondary hydroxyl groups of the glucose units are replaced by sulfobutyl ether groups. ijpsonline.comresearchgate.net This substitution is achieved by reacting β-cyclodextrin with 1,4-butane sultone under alkaline conditions. google.com The resulting product is a mixture of isomers with a varying degree of substitution (DS), which is the average number of sulfobutyl ether groups per cyclodextrin molecule. nih.gov The commercially available form, Captisol®, has an average DS of approximately 6.5-7. cyclodextrinnews.comnih.gov

The key structural attributes of SBE-β-CD and their implications for supramolecular design are:

The Cyclodextrin Core: The underlying β-cyclodextrin structure provides a hydrophobic cavity with a diameter of about 6.0-6.5 Å, which is suitable for encapsulating a wide range of small organic molecules. alfachemic.com This inclusion capability is the fundamental basis for its function in supramolecular chemistry.

The Sulfobutyl Ether Substituents: The sulfobutyl ether groups consist of a flexible four-carbon (butyl) spacer and a terminal sulfonate group. cyclodextrinnews.com These substituents have several profound effects:

Enhanced Aqueous Solubility: The anionic sulfonate groups are highly hydrophilic, leading to a dramatic increase in the water solubility of SBE-β-CD (over 50 times that of β-CD). nih.gov This high solubility is a major advantage in many applications.

Electrostatic Interactions: The negatively charged sulfonate groups can engage in electrostatic interactions with cationic or polar guest molecules. ijpsonline.comalfachemic.com This provides an additional binding force beyond the hydrophobic interactions within the cavity, leading to stronger and more specific complexation.

Steric Effects: The bulky sulfobutyl ether moieties can influence the orientation of the guest molecule within the cavity and can also create a secondary interaction sphere around the cyclodextrin rim. researchgate.net The flexible nature of the butyl chains allows for some conformational adjustments to accommodate different guest molecules.

Degree of Substitution (DS): The average number of sulfobutyl ether groups per cyclodextrin molecule is a critical parameter that influences its properties. researchgate.net A higher DS generally leads to greater aqueous solubility. However, an excessively high DS might partially block the cavity entrance, potentially hindering the inclusion of guest molecules. The optimized DS of around 7 for many applications represents a balance between maximizing solubility and maintaining efficient complexation ability. cyclodextrinnews.com Studies have shown that the DS can be controlled during synthesis to tailor the properties of the SBE-β-CD for specific applications. google.com

The combination of a hydrophobic cavity and peripheral anionic groups makes SBE-β-CD a versatile host molecule in supramolecular chemistry. It can form stable, non-covalent inclusion complexes with a wide array of guest molecules, including neutral, anionic, and cationic species. ijpsonline.com Research has indicated that neutral molecules tend to have a greater binding capacity compared to charged molecules, as the introduction of a charged group can somewhat reduce the complexing ability of the cavity itself. ijpsonline.com The unique structural features of SBE-β-CD allow for the design of sophisticated supramolecular systems with tailored properties for various advanced chemical research areas.

| Property | Description | Implication for Supramolecular Design |

| Parent Structure | β-Cyclodextrin (7 glucopyranose units) | Provides a hydrophobic inner cavity of a specific size suitable for complexing with a variety of guest molecules. alfachemic.comnih.gov |

| Substituent | Sulfobutyl ether (- (CH₂)₄SO₃⁻Na⁺) | Introduces anionic charges and increases steric bulk on the exterior of the cyclodextrin. researchgate.netchemicalbook.com |

| Average Degree of Substitution (DS) | Typically around 6.5 - 7 | Determines the overall charge density and solubility; influences the balance between solubility enhancement and complexation efficiency. cyclodextrinnews.comnih.gov |

| Solubility in Water | High (>50 g/100 mL) | Enables applications in aqueous systems where the parent β-cyclodextrin has limited utility. nih.gov |

| Molecular Weight | Approximately 2163 g/mol (for DS ≈ 7) | A large molecule capable of encapsulating smaller guest molecules. researchgate.net |

| Charge | Anionic | Allows for electrostatic interactions with cationic guest molecules, adding another dimension to host-guest binding. ijpsonline.comalfachemic.com |

Structure

2D Structure

Properties

Molecular Formula |

C50H84Na2O41S2 |

|---|---|

Molecular Weight |

1451.3 g/mol |

IUPAC Name |

disodium;4-[[36,37,38,39,40,41,42,43,44,45,46,48,49-tridecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-47-(4-sulfonatobutoxy)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methoxy]butane-1-sulfonate |

InChI |

InChI=1S/C50H86O41S2.2Na/c51-9-16-36-23(57)29(63)45(78-16)86-38-18(11-53)80-47(31(65)25(38)59)88-40-20(13-55)82-49(33(67)27(40)61)90-42-22(15-76-5-1-3-7-92(70,71)72)84-50(43(35(42)69)77-6-2-4-8-93(73,74)75)91-41-21(14-56)83-48(34(68)28(41)62)89-39-19(12-54)81-46(32(66)26(39)60)87-37-17(10-52)79-44(85-36)30(64)24(37)58;;/h16-69H,1-15H2,(H,70,71,72)(H,73,74,75);;/q;2*+1/p-2 |

InChI Key |

RGQYVQYXCZODQW-UHFFFAOYSA-L |

Canonical SMILES |

C(CCS(=O)(=O)[O-])COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)OCCCCS(=O)(=O)[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Synthesis and Chemical Derivatization of Sulfobutyl Ether Beta Cyclodextrin

Synthetic Methodologies for Sulfobutyl Ether Beta-Cyclodextrin (B164692)

The production of SBECD can be achieved through various synthetic routes, each with its own set of advantages and challenges. These methodologies are broadly categorized into batch processes and continuous flow chemistry approaches, with ongoing research focused on regioselective functionalization to achieve specific product characteristics.

The traditional and most common method for synthesizing SBECD is through a batch process. nih.gov This approach typically involves three main stages: initial reagent dissolution, the sulfalkylation reaction, and final reaction quenching. nih.gov In a typical batch synthesis, β-cyclodextrin is dissolved in an aqueous basic solution, such as sodium hydroxide (B78521), to activate the hydroxyl groups. google.com Subsequently, 1,4-butane sultone is added to the reaction mixture, and the temperature is raised to facilitate the etherification reaction. google.com

One of the challenges associated with batch synthesis is the potential for a higher proportion of lower substituted SBECD products. nih.gov To address this and achieve a desired average degree of substitution (DS), process optimization is crucial. This includes careful control of the molar ratio of reactants, the concentration of the base, reaction temperature, and reaction time. researchgate.net For instance, a three-step synthesis method has been developed to synthesize SBECD with a specific average DS, which involves optimizing the addition of sodium hydroxide solution and controlling the pH and reaction time at different stages. researchgate.net

Following the reaction, the mixture is typically neutralized, and the product is purified to remove unreacted starting materials, byproducts, and salts. google.com Purification methods can include dialysis, ultrafiltration, and ion-exchange chromatography. google.com The final product is often obtained as an amorphous powder after lyophilization (freeze-drying). google.comgoogle.com

To overcome some of the limitations of batch processing, such as variability between batches and a higher proportion of lower substituted products, continuous flow chemistry approaches have been explored for the synthesis of SBECD. nih.gov Continuous Tank Reactor (CTR) methods offer a promising alternative for producing highly derivatized cyclodextrins with controlled substitution. nih.gov

In one such method, the activation of β-cyclodextrin with a base is carried out in a batch mode, while the subsequent sulfalkylation reaction with 1,4-butane sultone is performed under continuous flow conditions. nih.gov This hybrid approach allows for better control over reaction parameters, leading to a more consistent product with a higher degree of substitution. nih.gov The use of continuous flow can also lead to improved reaction efficiency and scalability, making it an attractive option for industrial-scale production. google.comgoogle.com

The production of the parent molecule, beta-cyclodextrin, can also be performed in a continuous manner. senloschemical.com This involves the use of immobilized enzymes, such as Cyclodextrin (B1172386) Glycosyltransferase (CGTase), in a packed-bed reactor. senloschemical.com Optimizing parameters like substrate concentration and flow rate can lead to higher yields of β-cyclodextrin, which can then be used as the starting material for SBECD synthesis. senloschemical.com

The hydroxyl groups on the glucose units of β-cyclodextrin are located at the C2, C3, and C6 positions, and their reactivity towards substitution can differ. nih.gov Regioselective functionalization aims to control which of these hydroxyl groups are substituted with the sulfobutyl ether chains. This control is important as the position of the substituents can influence the final properties of the SBECD molecule. researchgate.net

Research has shown that the substitution reaction can occur simultaneously at the C2-OH and C6-OH positions in a moderately alkaline solution. researchgate.net The proportion of substitution at the C2-OH position tends to increase with a higher degree of substitution. researchgate.net The development of more sophisticated methods is necessary to produce "single isomer" CD derivatives, where all substitutions are at the same position. nih.gov These methods often involve either regioselective substitution procedures, high-performance separation techniques, or a combination of both. nih.gov While challenging, achieving regioselectivity can lead to SBECD molecules with tailored properties for specific applications.

Influence of Reaction Parameters on Sulfobutyl Ether Beta-Cyclodextrin Product Characteristics

The final characteristics of the SBECD product, particularly the average degree of substitution (DS), are highly dependent on the reaction conditions employed during its synthesis. Careful control of these parameters is essential to produce SBECD with the desired properties for its intended application.

However, other reaction parameters also play a crucial role. researchgate.net These include:

Base Concentration: The amount of base, typically sodium hydroxide, used to activate the β-cyclodextrin directly impacts the reaction rate and the resulting DS. google.com Stepwise addition of the base and maintaining the pH within a specific range (e.g., 8.80-9.70) can help to achieve a more controlled substitution and a product with a concentrated DS range. google.com

Reaction Temperature and Time: The temperature and duration of the reaction influence the extent of the etherification process. google.com Higher temperatures and longer reaction times generally lead to a higher DS.

Solvent: The choice of solvent can affect the solubility of the reactants and influence the reaction kinetics. google.com For instance, introducing an organic solvent like tetrahydrofuran (B95107) can increase the solubility of 1,4-butane sultone in the aqueous alkaline solution, leading to an improved synthesis yield. google.com

The resulting SBECD is a mixture of molecules with varying degrees of substitution. researchgate.net Capillary electrophoresis is a common analytical technique used to determine the distribution of these differently substituted species and to calculate the average DS. lcms.czsciex.com For pharmaceutical applications, the average DS is typically required to be within a specific range, for example, between 6.2 and 6.9. google.comsciex.com

| Parameter | Influence on DS | Example/Note |

|---|---|---|

| Molar Ratio (1,4-butane sultone / β-CD) | Primary determinant of DS. Higher ratio generally leads to higher DS. | A key factor in achieving the target average DS. researchgate.net |

| Base Concentration (e.g., NaOH) | Affects the activation of β-CD and reaction rate. | Stepwise addition and pH control (8.80-9.70) can yield a more uniform product. google.com |

| Reaction Temperature | Higher temperatures generally increase the reaction rate and DS. | Typically controlled within a specific range (e.g., 75-85°C). google.com |

| Reaction Time | Longer reaction times generally lead to a higher DS. | Can range from several hours. google.com |

| Solvent System | Can influence reactant solubility and reaction yield. | Addition of organic solvents like THF can improve 1,4-butane sultone solubility. google.com |

The activation of the β-cyclodextrin molecule by a base is a critical initial step in the synthesis of SBECD. nih.gov This activation involves the deprotonation of the hydroxyl groups on the cyclodextrin, making them more nucleophilic and ready to react with the electrophilic 1,4-butane sultone. researchgate.net The extent and nature of this activation have a direct impact on the subsequent derivatization process.

The strength and concentration of the base used are important factors. A sufficiently strong base is required to deprotonate the hydroxyl groups, but excessive basicity can lead to unwanted side reactions. The use of a controlled amount of base, sometimes added in a stepwise manner, allows for a more uniform activation of the cyclodextrin molecules. google.com

By-product Formation and Purity Control in Synthesis

The synthesis of SBE-β-CD is not without its complexities, including the inevitable formation of by-products. Rigorous purity control is therefore a critical aspect of the manufacturing process to ensure a safe and effective final product.

A number of impurities can arise during the synthesis of SBE-β-CD. Key among these are the starting material, beta-cyclodextrin, and by-products from the derivatization agent, 1,4-butane sultone.

Commonly identified impurities include:

Unreacted Beta-Cyclodextrin: The presence of the parent cyclodextrin is a common impurity, particularly in derivatives with a low degree of substitution. nih.gov Methods such as High-Performance Liquid Chromatography (HPLC) are employed to quantify its presence. researchgate.net The United States Pharmacopeia (USP) mandates that the content of beta-cyclodextrin in the final product should not exceed 0.1%. thermofisher.com

1,4-Butane Sultone: Residual amounts of this alkylating agent are a significant concern due to its potential toxicity.

4-hydroxybutane-1-sulfonic acid: This is a hydrolysis product of 1,4-butane sultone.

Bis(4-sulfobutyl) ether: This impurity is also derived from 1,4-butane sultone. cyclodextrinnews.com

To ensure the purity of SBE-β-CD, several strategies are implemented during and after the synthesis process. These methods focus on removing unreacted starting materials and undesirable by-products.

Key minimization strategies include:

Reaction Condition Optimization: Careful control of reaction parameters such as temperature, pH, and reaction time can influence the degree of substitution and minimize the formation of certain by-products. researchgate.netgoogle.com A three-step synthesis method has been shown to improve product yield and purity. researchgate.net

Purification Techniques:

Dialysis/Diafiltration: This is a common method used to remove salts and other small molecule by-products. researchgate.net

Ultrafiltration: Using membranes with specific molecular weight cut-offs (e.g., 700 Dalton to 1.3 KD) can effectively separate SBE-β-CD from smaller impurities. google.com

Chromatography: Techniques like ion-exchange chromatography can be used for the fractionation and purification of SBE-β-CD derivatives. researchgate.netnih.gov

Solvent Washing: Washing the reaction mixture with organic solvents can help remove residual 1,4-butane sultone. google.com

Recrystallization: Purifying the starting beta-cyclodextrin by recrystallization in hot water can reduce initial impurities. google.com

Through the implementation of these strategies, manufacturers can produce SBE-β-CD with a high degree of purity, meeting the stringent requirements of pharmacopoeias.

Advanced Manufacturing and Quality Assurance Protocols for this compound

The production of pharmaceutical-grade this compound (SBE-β-CD) necessitates adherence to rigorous manufacturing and quality assurance protocols to ensure product consistency, safety, and efficacy.

Good Manufacturing Practice (GMP) Implementation

Good Manufacturing Practice (GMP) is a critical framework for the production of pharmaceutical excipients like SBE-β-CD. Adherence to GMP guidelines ensures that the product is consistently manufactured to a high quality.

Key aspects of GMP implementation include:

Supplier Qualification: Based on quality risk management, manufacturers must approve, maintain, and audit their suppliers of raw materials. europa.eu

Process and Cleaning Validation: High-risk areas in the manufacturing process, such as the potential for cross-contamination or the generation of unknown impurities, must be identified and addressed through rigorous validation. europa.eu

Change Control and Deviation Management: Formal systems for managing any changes to the manufacturing process or for recording and investigating any deviations from established procedures are essential. europa.eu

Documentation and Record Keeping: Detailed records of all manufacturing and quality control activities are maintained.

Personnel Training: All personnel involved in the manufacturing process must be adequately trained in GMP principles.

Manufacturers of SBE-β-CD often obtain GMP certification from regulatory bodies, such as the Hungarian National Institute of Pharmacy and Nutrition, which confirms compliance with directives like 2003/94/EC. cyclolab.hucyclolab.hu

ISO Certification and Quality Management Systems

In addition to GMP, many manufacturers of pharmaceutical ingredients and excipients also implement quality management systems based on standards from the International Organization for Standardization (ISO).

ISO 9001:2015: This is an internationally recognized standard for quality management systems. bio-rad-antibodies.com Certification to this standard demonstrates a company's commitment to meeting customer and regulatory requirements and to continuous improvement. bio-rad-antibodies.com

ISO 13485:2016: While more specific to medical devices, some aspects of this standard, which focuses on the quality management system for the design and manufacture of medical devices, can be relevant to the production of high-purity pharmaceutical components. thermofisher.com

These certifications, often provided by accredited bodies, signal to customers and regulators that a manufacturer has a robust quality management system in place covering all aspects of their operations, from design and development to production and distribution. bio-rad-antibodies.comthermofisher.com

Supramolecular Chemistry and Host Guest Interactions of Sulfobutyl Ether Beta Cyclodextrin

Fundamental Principles of Sulfobutyl Ether Beta-Cyclodextrin (B164692) Host-Guest Complexation

The formation of an inclusion complex between SBE-β-CD (the host) and a guest molecule is a dynamic equilibrium process driven by the quest for a more thermodynamically stable state. nih.gov This process involves the encapsulation of the guest molecule, or a part of it, within the hydrophobic cavity of the SBE-β-CD. smolecule.commdpi.com The resulting complex is held together by non-covalent interactions, leading to changes in the physicochemical properties of the guest molecule. nih.govbiosynth.com

Molecular Recognition Mechanisms

The ability of SBE-β-CD to selectively bind with specific guest molecules is known as molecular recognition. This process is primarily governed by size and shape complementarity between the host cavity and the guest molecule. For a stable inclusion complex to form, the guest molecule must fit, at least partially, into the SBE-β-CD cavity. smolecule.comnih.gov

Molecular docking studies have been instrumental in elucidating these recognition mechanisms. For instance, research on the complexation of phenolic acids with SBE-β-CD revealed that the guest molecules enter the larger opening of the SBE-β-CD cavity. nih.gov Similarly, molecular modeling of the carbamazepine (B1668303)/SBE-β-CD complex showed that one of the aromatic rings of carbamazepine becomes embedded within the cyclodextrin (B1172386) cavity. nih.gov

The stoichiometry of these complexes, which is the molar ratio of host to guest, is often 1:1. nih.govnih.govtandfonline.comfrontiersin.org This has been confirmed for various guest molecules through methods like the continuous variation (Job's plot) and phase solubility studies. nih.govtandfonline.comfrontiersin.org However, the formation of higher-order complexes, such as 2:1 (host:guest), has also been observed, particularly with larger guest molecules or when intermolecular interactions between two host molecules create a larger binding site. nih.gov

Role of Non-Covalent Interactions

Hydrophobic Interactions: The hydrophobic effect is a major driving force for complexation. The nonpolar cavity of SBE-β-CD provides a favorable environment for hydrophobic guest molecules, leading to the release of high-energy water molecules from the cavity into the bulk solvent. This increase in entropy contributes to the thermodynamic stability of the complex. mdpi.comresearchgate.netresearchgate.net

Van der Waals Forces: These are weak, short-range attractive forces that occur between the guest molecule and the inner lining of the SBE-β-CD cavity.

Hydrogen Bonding: Hydrogen bonds can form between the polar functional groups of the guest molecule and the hydroxyl or sulfobutyl ether groups on the exterior of the SBE-β-CD. mdpi.comrsc.org

Electrostatic Interactions: The negatively charged sulfonate groups of SBE-β-CD can engage in electrostatic interactions with positively charged guest molecules, significantly enhancing binding affinity. researchgate.netresearchgate.net

Factors Governing Inclusion Complex Formation with Sulfobutyl Ether Beta-Cyclodextrin

The formation and stability of inclusion complexes with SBE-β-CD are influenced by several factors, including the structural characteristics of the host molecule itself and the properties of the guest molecule and the surrounding medium.

Influence of Degree of Substitution on Binding Affinity and Stoichiometry

The degree of substitution (DS) refers to the average number of sulfobutyl ether groups per cyclodextrin molecule. nih.gov This parameter significantly impacts the binding characteristics of SBE-β-CD. Commercially available SBE-β-CD, such as Captisol®, has an average DS of about 6.5 to 6.9. lcms.cznih.gov

The influence of DS on binding affinity is not uniform and depends on the nature of the guest molecule. researchgate.net For cationic guests, an increase in the number of sulfobutyl groups can enhance binding affinity due to stronger electrostatic interactions. researchgate.net Conversely, for some neutral or anionic guests, a higher DS may lead to a decrease in binding strength. researchgate.netsemanticscholar.org This can be attributed to increased steric hindrance or electrostatic repulsion.

Studies have shown that the binding of some neutral molecules to SBE-β-CDs is largely independent of the degree of substitution. nih.gov However, the presence of strong-bonded water within the SBE-β-CD cavity, which is positively correlated with the DS, can hinder the entry of guest molecules, particularly at lower DS values (e.g., 2 and 3). researchgate.netnih.gov For SBE-β-CD with a high DS (e.g., 10), the influence of this bound water is minimal. researchgate.netnih.gov

The stoichiometry of the complex is also influenced by the DS. While 1:1 complexes are most common, the specific DS can affect the stability and formation of these complexes. nih.govfrontiersin.org

Table 1: Influence of Degree of Substitution (DS) on Guest Binding

| Guest Type | Effect of Increasing DS on Binding Affinity | Reference(s) |

| Cationic | Generally increases | researchgate.net |

| Neutral | Can be independent or decrease | researchgate.netnih.gov |

| Anionic | Generally decreases | semanticscholar.org |

Electrostatic and Steric Effects of Sulfobutyl Moieties

The sulfobutyl groups introduce both electrostatic and steric effects that modulate the complexation process. The negatively charged sulfonate groups at physiological pH allow for strong electrostatic attraction with cationic guest molecules, leading to enhanced binding. researchgate.netresearchgate.net The effect of ionic strength on binding can be used to analyze the contribution of these electrostatic interactions. researchgate.net

Conversely, for anionic guest molecules, electrostatic repulsion can occur, potentially weakening the complex. semanticscholar.org Neutral molecules are generally less affected by these electrostatic interactions, with their binding being primarily driven by hydrophobic forces. semanticscholar.org

Sterically, the bulky sulfobutyl ether groups can extend the hydrophobic surface of the β-cyclodextrin cavity, which may enhance binding with certain guests. researchgate.netresearchgate.net However, they can also create steric hindrance at the entrance of the cavity, potentially impeding the inclusion of larger guest molecules. nih.gov Molecular modeling studies have shown that the sulfobutyl groups are typically oriented towards the exterior of the cavity. nih.gov

Role of Cyclodextrin Cavity Dimensions and Conformation

The dimensions and conformation of the SBE-β-CD cavity are critical for host-guest complexation. The parent β-cyclodextrin has a truncated cone shape with a relatively nonpolar inner cavity. emanresearch.orgresearchgate.net The introduction of sulfobutyl ether groups can alter the conformation of the cyclodextrin ring. nih.gov

Molecular dynamics simulations have indicated that the substitution of sulfobutyl groups can cause a narrowing of the secondary rim of the cyclodextrin. nih.gov However, these substituents can also enlarge the volume of the hydrophobic cavity, allowing for a tighter fit with guest molecules. nih.gov The flexible nature of the sulfobutyl chains allows the cavity to adapt to some extent to the shape and size of the guest molecule.

The hydrophobic interior of the SBE-β-CD cavity provides a suitable environment for the inclusion of nonpolar or poorly water-soluble guest molecules. smolecule.comnih.gov The depth and diameter of the cavity determine the size of the guest that can be accommodated. The formation of the inclusion complex is confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, which can detect changes in the chemical shifts of the protons within the cyclodextrin cavity upon guest inclusion. nih.gov

Impact of Strong-Bonded Water within the Cyclodextrin Cavity

The cavity of this compound (SBE-β-CD), like other cyclodextrins, is not empty in an aqueous environment but contains water molecules. These are not bulk water but are "high-energy" or "strong-bonded water" (SBW) molecules due to their constrained environment within the hydrophobic cavity, which prevents the formation of a complete hydrogen bond network. nih.gov The release of these energetically frustrated water molecules upon the inclusion of a guest molecule is a significant driving force for complexation, making the process often enthalpically favorable. nih.gov

Recent studies have elucidated the relationship between the degree of substitution (DS) of the sulfobutyl ether groups and the amount of SBW. mdpi.comnih.gov A positive correlation exists, where a higher DS leads to a greater amount of SBW within the cavity, a phenomenon potentially attributable to molecular polarizability. mdpi.comnih.gov The impact of this SBW on guest encapsulation varies depending on the DS. mdpi.comnih.gov

For SBE-β-CD with a low DS (e.g., 2 or 3), the release of SBW is primarily governed by an increase in enthalpy, which is an unfavorable factor. This leads to the retention of SBW within the cavity, thereby hindering the entry of guest molecules. mdpi.comnih.gov In contrast, for SBE-β-CD with a higher DS (e.g., 4 and 7), the release of SBW is dominated by an increase in entropy, a favorable factor that promotes the spontaneous release of water molecules from the cavity. mdpi.com This facilitates the entry of guest molecules. For SBE-β-CD with a very high DS (e.g., 10), the influence of SBW on encapsulation becomes minimal. mdpi.comnih.gov

The number of water molecules that can be accommodated within the β-cyclodextrin cavity has been a subject of investigation. Theoretical and experimental data suggest that up to ten water molecules can be held inside the β-CD host. beilstein-journals.org These water molecules form clusters, primarily stabilized by hydrogen bonds among themselves rather than extensive interactions with the cavity walls. beilstein-journals.org The initial water molecules tend to cluster around the narrower belt of the cyclodextrin, which has a higher electron density. beilstein-journals.org

Table 1: Influence of Degree of Substitution (DS) on Strong-Bonded Water (SBW) and Encapsulation

| Degree of Substitution (DS) | Relationship with SBW | Primary Factor Governing SBW Release | Impact on Guest Encapsulation |

|---|---|---|---|

| Low (e.g., 2, 3) | Lower amount of SBW | Enthalpy increase (unfavorable) | Hindered due to SBW retention mdpi.comnih.gov |

| High (e.g., 4, 7) | Higher amount of SBW | Entropy increase (favorable) | Facilitated by spontaneous SBW release mdpi.com |

| Very High (e.g., 10) | Highest amount of SBW | Minimal influence | Minimal impact from SBW mdpi.comnih.gov |

pH-Dependent Complexation Equilibria

The complexation efficiency of SBE-β-CD can be influenced by the pH of the medium, particularly for ionizable guest molecules. The sulfobutyl ether groups on the SBE-β-CD are anionic, carrying a negative charge. researchgate.net This inherent negative charge can lead to electrostatic interactions with guest molecules.

For guest molecules that are cationic or can become protonated at lower pH, the electrostatic attraction between the positively charged guest and the anionic SBE-β-CD can enhance the stability of the inclusion complex. researchgate.net Conversely, for anionic guest molecules, electrostatic repulsion might decrease complexation efficiency.

Studies have shown that the solubility and dissolution rate of certain drugs complexed with SBE-β-CD can be pH-dependent. For instance, the dissolution of iloperidone, a drug with pH-dependent solubility, from its complex with SBE-β-CD was significantly enhanced as the pH of the dissolution medium decreased from 6.8 to 1.2. mdpi.com This suggests that the complexation and subsequent release can be modulated by the pH environment. The phase solubility diagrams of guest molecules in SBE-β-CD solutions often exhibit an AL-type curve, indicating the formation of a 1:1 stoichiometric water-soluble complex. pharmaexcipients.comnih.gov The stability of these complexes, represented by the apparent stability constant (Ks), can be influenced by the pH if the guest molecule's ionization state changes within the tested pH range.

Formation of Ternary and Multi-Component this compound Supramolecular Systems

To further enhance the complexation efficiency and stability of SBE-β-CD inclusion complexes, ternary or multi-component systems are often developed. These systems involve the addition of an auxiliary agent, or a "third component," to the binary guest-SBE-β-CD complex. nih.gov These ternary complexes can offer significant advantages over their binary counterparts, including improved complexation efficiency and higher stability constants. nih.gov A key benefit is the potential to reduce the amount of cyclodextrin needed to achieve the desired effect. nih.gov

The third component can be a variety of substances, including water-soluble polymers, organic ions, metal ions, or amino acids. nih.gov The mechanism by which these ternary agents enhance complexation can vary. They may act as a "cap" on the cyclodextrin cavity, preventing the guest from leaking out, or they may form additional non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, or electrostatic interactions) with the guest and/or the cyclodextrin, thereby stabilizing the entire supramolecular assembly.

For example, the formation of a supramolecular assembly between SBE-β-CD and a viologen calix nih.govresorcinol has been studied for the degradation of paraoxon. nih.gov In this system, the SBE-β-CD cavity binds the paraoxon, while the cationic groups of the calixarene (B151959) facilitate a nucleophilic attack. The interaction between the SBE-β-CD and the calixarene leads to the spontaneous formation of nanoparticles, which exhibit significantly enhanced catalytic activity compared to the individual components. nih.gov

Self-Assembly and Nanostructure Formation involving this compound

The unique amphiphilic nature of SBE-β-CD, with its hydrophilic exterior and hydrophobic inner cavity, makes it an excellent building block for the self-assembly of various nanostructures. mdpi.com These self-assembled systems are held together by non-covalent interactions, primarily host-guest interactions.

Supramolecular Polymer and Hydrogel Architectures

SBE-β-CD can be incorporated into supramolecular polymers and hydrogels. These materials are formed through the self-assembly of SBE-β-CD units with complementary guest molecules, often polymers modified with hydrophobic moieties that can be included in the cyclodextrin cavity. nih.gov

One example is the formation of an in-situ forming hydrogel based on the interaction between anionic SBE-β-CD and a cationic self-assembling peptide, (RADA)4. frontiersin.org The ionic interactions between the negatively charged SBE-β-CD and the positively charged peptide are crucial for nanofiber formation and the subsequent stability of the hydrogel. frontiersin.org However, the ratio of SBE-β-CD to the peptide is critical; an excess of SBE-β-CD can disrupt the β-sheet formation of the peptide, leading to precipitation instead of a hydrogel. frontiersin.org The release of a model drug from this hydrogel was found to be dependent on the concentrations of both SBE-β-CD and the peptide, which influences the cross-linking structure of the nanofibers. frontiersin.org

These supramolecular hydrogels are of interest for various biomedical applications due to their potential for controlled release and their stimuli-responsive nature. mdpi.com

Micellar and Vesicular Self-Assemblies

SBE-β-CD and its derivatives can self-assemble in aqueous solutions to form micellar and vesicular structures. nih.gov Copolymers incorporating SBE-β-CD can self-assemble into nanoparticles or micelles. mdpi.com For instance, copolymers of TPE-β-CD-PEG have been shown to self-assemble into luminescent nanoparticles in water. mdpi.com Similarly, amphiphilic An-HPG-β-CD configurations can form core-shell micelles where the hydrophobic core encapsulates a fluorescent molecule and the hydrophilic shell, composed of HPG-β-CD, provides water dispersibility. mdpi.com

Furthermore, SBE-β-CD can be used to coat nanoparticles, such as gold or silver nanoparticles, to create functional nanostructures. mdpi.com The self-assembly of these SBE-β-CD-coated nanoparticles can be directed by host-guest interactions with specific guest molecules, leading to the formation of larger, ordered structures. mdpi.com The anionic nature of SBE-β-CD can also be exploited to interact with cationic polymers or other positively charged species to drive the self-assembly of nanoparticles and polyplexes. utwente.nl These self-assembled micellar and vesicular systems are being explored for applications in sensing and delivery. mdpi.com

Advanced Analytical and Spectroscopic Characterization of Sulfobutyl Ether Beta Cyclodextrin Systems

Chromatographic Techniques for Structural and Purity Assessment

Chromatographic methods are indispensable for the comprehensive analysis of Sulfobutyl Ether Beta-Cyclodextrin (B164692) (SBE-β-CD), providing detailed information on its composition, purity, and stability. These techniques are crucial for ensuring the quality and consistency of SBE-β-CD used in various applications.

High-Performance Liquid Chromatography (HPLC) for Component Separation and Degradation Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the various components within SBE-β-CD mixtures. Due to the highly polar and acidic nature of SBE-β-CD, traditional reversed-phase chromatography is often ineffective. sielc.com As a result, specialized columns and methods have been developed to achieve effective separation.

Mixed-mode chromatography, which combines cation exchange and hydrophobic interactions, has proven effective in altering the typical retention properties of standard columns like the C18 column. researchgate.net For instance, the use of a BIST™ A column, a negatively-charged, cation-exchange column, with a multi-charged positive buffer like N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP), allows for the retention and separation of different SBE-β-CDs. sielc.com The separation can be fine-tuned by adjusting buffer concentration, pH, and organic modifier concentration. sielc.com

Since SBE-β-CD lacks a suitable chromophore for UV detection, indirect detection methods are often employed. nih.gov One such method involves the use of copper(II) acetate (B1210297) as a detection reagent, which interacts with SBE-β-CD to form complexes detectable by UV. nih.gov Evaporative Light Scattering Detection (ELSD) is another common detection method used for SBE-β-CD analysis. sielc.com

HPLC is also crucial for assessing the purity of SBE-β-CD and identifying any degradation products. nih.govchromforum.org The technique can be used to monitor the stability of SBE-β-CD under various conditions and to ensure that the product meets the required quality standards. nih.gov

Table 1: HPLC Methods for SBE-β-CD Analysis

| Column Type | Mobile Phase | Detection Method | Application |

| BIST™ A (cation-exchange) | Acetonitrile, TMDAP buffer | ELSD, CAD, MS | Separation of SBE-β-CD components |

| Obelisc N (mixed-mode) | Methanol, THF, Ammonium formate (B1220265) buffer | ELSD, UV | Separation of SBE-β-CD and hydrophobic compounds |

| Cyano-modified silica | Water/acetonitrile, copper(II) acetate, trifluoroacetic acid | UV (indirect) | Quantitation of SBE-β-CD |

Capillary Electrophoresis for Fingerprint Characterization and Degree of Substitution Determination

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules like SBE-β-CD. nih.gov It provides a detailed "fingerprint" of the SBE-β-CD mixture, resolving positional and regional isomers based on their degree of substitution (DS). nih.gov This allows for the evaluation of synthesis reproducibility and the effect of reaction variables on the final product composition. nih.gov

The determination of the average degree of substitution (ADS) is a critical quality attribute for SBE-β-CD, and CE is the method specified by the United States Pharmacopeia (USP) for this purpose. sciex.com The method typically involves the use of a background electrolyte (BGE), such as benzoic acid or a borate (B1201080) buffer, and indirect UV detection. nih.govnih.gov The pH of the BGE can be optimized to improve peak shape and elution time. sciex.com

CE has also been widely used as a chiral selector for the separation of enantiomers of various drug compounds. cyclolab.huacs.org The negatively charged SBE-β-CD provides a countercurrent flow to the electroosmotic flow, which can enhance enantiomeric separation. cyclolab.hu The degree of substitution of the SBE-β-CD can significantly influence its enantiorecognition ability. cyclolab.hu

Table 2: Capillary Electrophoresis Parameters for SBE-β-CD Analysis

| Parameter | Condition | Purpose |

| Background Electrolyte | 30 mM benzoic acid with 100 mM Tris buffer | Separation of SBE-β-CD isomers |

| Capillary | Fused silica | Separation medium |

| Detection | Indirect UV at 200 nm | Quantitation and fingerprinting |

| Voltage | 30 kV | Driving force for separation |

| Temperature | 25°C | Control of viscosity and migration time |

Spectroscopic Investigations of Sulfobutyl Ether Beta-Cyclodextrin and Its Complexes

Spectroscopic techniques provide invaluable insights into the structural features of SBE-β-CD and its interactions with guest molecules. These methods are essential for elucidating the nature of inclusion complexes and understanding the mechanisms of molecular recognition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of SBE-β-CD and for mapping its interactions with guest molecules. hyphadiscovery.comslideshare.netbbhegdecollege.com 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of the atoms within the SBE-β-CD molecule. hyphadiscovery.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish through-bond and through-space connectivities, providing a complete picture of the molecular structure. hyphadiscovery.comnd.edu

NMR is particularly useful for studying the formation of inclusion complexes. springernature.com Changes in the chemical shifts of the protons on the inner surface of the cyclodextrin (B1172386) cavity (H3 and H5) upon the inclusion of a guest molecule provide direct evidence of complex formation. nih.gov Rotating frame Overhauser effect spectroscopy (ROESY) can be used to determine the geometry of the inclusion complex by identifying close spatial proximities between the host and guest protons. nih.gov In-cell NMR spectroscopy has also been developed to map the structural changes that accompany protein-protein interactions, which can be adapted to study SBE-β-CD complexes in a cellular environment. nih.govnih.govmssm.edu

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in SBE-β-CD and for studying the changes that occur upon complexation. nih.govunime.it The FTIR spectrum of SBE-β-CD shows characteristic absorption bands corresponding to the various vibrational modes of its functional groups, including O-H stretching, C-H stretching, and the stretching of the sulfobutyl ether groups. nih.govunime.it

The formation of an inclusion complex can lead to changes in the FTIR spectrum of both the host and the guest molecule. researchgate.netresearchgate.net For example, a narrowing of the broad hydroxyl band of the cyclodextrin is often observed, indicating the involvement of these groups in the complexation process. nih.gov Shifts in the vibrational frequencies of the guest molecule can also provide information about its orientation within the cyclodextrin cavity. researchgate.net

Table 3: Characteristic FTIR Absorption Bands of SBE-β-CD

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching vibrations |

| ~2900 | C-H and -CH₂ stretching vibrations |

| ~1710-1725 | C=O stretching (in complexes with carbonyl-containing guests) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and effective method for studying the formation of inclusion complexes between SBE-β-CD and guest molecules that possess a chromophore. researchgate.net The inclusion of a guest molecule into the cyclodextrin cavity can alter its microenvironment, leading to changes in its UV-Vis absorption spectrum. nih.gov

Typically, an increase in the molar absorptivity (hyperchromic effect) and a shift in the wavelength of maximum absorption (hypsochromic or bathochromic shift) are observed upon complexation. nih.gov These spectral changes can be used to determine the stoichiometry of the inclusion complex and to calculate the binding constant of the interaction. researchgate.netnih.gov The continuous variation method, or Job's plot, is a common technique used to determine the stoichiometry of the complex. researchgate.net

Thermal Analysis Methodologies for Stability and Decomposition Profiles

Thermal analysis techniques are fundamental in assessing the stability and decomposition behavior of SBE-β-CD. These methods provide critical information on how the material responds to changes in temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing insights into its thermal stability and volatile content. particle.dk Studies on SBE-β-CD reveal a multi-stage decomposition process. Typically, an initial weight loss is observed at lower temperatures, corresponding to the loss of water molecules. For instance, a study reported a mass loss of approximately 8% in the temperature range of 40–140 °C, which is attributed to the removal of water. mdpi.com Following dehydration, the anhydrous SBE-β-CD remains stable over a significant temperature range, with major decomposition occurring at higher temperatures. mdpi.com One investigation showed that anhydrous SBE-β-CD is stable up to about 239 °C, after which a continuous mass loss occurs up to 434 °C. mdpi.com

Differential Thermal Analysis (DTA), often performed concurrently with TGA, measures the temperature difference between a sample and an inert reference material. This technique identifies exothermic or endothermic transitions. The DTA curve for β-cyclodextrin, a parent molecule to SBE-β-CD, shows an endothermic peak corresponding to dehydration. researchgate.net Similar endothermic events are expected for SBE-β-CD during the loss of water. The decomposition of the macrocycle itself is an exothermic process that occurs at higher temperatures. mdpi.comresearchgate.net

Table 1: TGA Decomposition Stages of this compound

| Temperature Range (°C) | Mass Loss (%) | Attributed Process |

| 40 - 140 | ~8 | Dehydration (Loss of water) mdpi.com |

| 239 - 434 | ~45.79 | Decomposition of anhydrous SBE-β-CD mdpi.com |

Note: The exact temperatures and mass loss percentages can vary depending on the specific SBE-β-CD product and the experimental conditions, such as the heating rate.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. youtube.com It is used to determine the thermal properties and physical state of materials. nih.gov For SBE-β-CD, which is amorphous, the DSC thermogram typically shows a broad endotherm at low temperatures, corresponding to the evaporation of water. nih.gov In contrast to crystalline compounds, amorphous SBE-β-CD does not exhibit a sharp melting point. nih.gov When SBE-β-CD is used to form inclusion complexes with crystalline drugs, the disappearance of the drug's characteristic melting peak in the DSC thermogram of the complex is strong evidence of the drug's amorphization and successful inclusion into the cyclodextrin cavity. nih.govresearchgate.net

The thermal behavior of SBE-β-CD and its inclusion complexes is a key area of investigation. For example, a study on a docetaxel-SBE-β-CD inclusion complex showed the absence of the sharp endothermic peak of docetaxel (B913) in the complex's thermogram, indicating the drug was in an amorphous state within the cyclodextrin. nih.gov

X-ray Diffraction and Scattering Techniques for Structural Insight

X-ray techniques are indispensable for probing the solid-state structure and solution behavior of SBE-β-CD systems.

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline or amorphous nature of a solid material. creative-biostructure.com The PXRD pattern of pure SBE-β-CD typically displays a broad halo with no sharp peaks, which is characteristic of an amorphous substance. japsonline.commdpi.com This is a significant property, as the amorphous nature of SBE-β-CD can help to amorphize crystalline guest molecules upon forming an inclusion complex, which can enhance their solubility and bioavailability. mdpi.comcore.ac.uk

When a crystalline drug is physically mixed with SBE-β-CD, the resulting PXRD pattern is a simple superposition of the patterns of the two individual components. mdpi.com However, in an inclusion complex, the characteristic diffraction peaks of the crystalline drug often disappear, and the pattern becomes similar to that of the amorphous SBE-β-CD. mdpi.comcore.ac.uk This change provides strong evidence for the formation of an amorphous inclusion complex. japsonline.commdpi.com

Table 2: PXRD Characteristics of SBE-β-CD and Related Systems

| Sample | PXRD Pattern | Indication |

| This compound (SBE-β-CD) | Broad halo, no sharp peaks japsonline.commdpi.com | Amorphous nature japsonline.commdpi.com |

| Crystalline Drug | Sharp, characteristic peaks japsonline.commdpi.com | Crystalline nature |

| Physical Mixture of Drug and SBE-β-CD | Superposition of patterns from both components mdpi.com | No significant interaction |

| Inclusion Complex of Drug and SBE-β-CD | Absence or significant reduction of drug's crystalline peaks, resembles amorphous SBE-β-CD pattern mdpi.comcore.ac.uk | Formation of an amorphous inclusion complex mdpi.comcore.ac.uk |

Dynamic Light Scattering (DLS) is a technique used to measure the size distribution of small particles and molecules in a solution. sygnaturediscovery.com In the context of SBE-β-CD, DLS can be employed to study its state of aggregation in aqueous solutions. rsc.org The technique analyzes the fluctuations in the intensity of scattered light over time to determine the hydrodynamic radius of the particles. sygnaturediscovery.com Studies have shown that cyclodextrins can exist as aggregates in aqueous solutions, and the presence of other molecules, such as polymers, can influence this aggregation behavior. rsc.org DLS measurements can provide valuable information on the size of SBE-β-CD aggregates and how they might interact with guest molecules or other excipients in a formulation.

Specialized Analytical Methods

Beyond the core techniques, several specialized analytical methods are crucial for a complete characterization of SBE-β-CD. High-Performance Liquid Chromatography (HPLC) is widely used for the separation and quantification of SBE-β-CD and its related impurities. sielc.comresearchgate.net Anion-exchange chromatography (AEC) coupled with evaporative light scattering detection (ELSD) has been developed to analyze the complex mixtures of SBE-β-CD derivatives, providing a fingerprint of the mixture's complexity and determining the average degree of substitution. nih.gov

Mass spectrometry (MS), particularly ion-spray mass spectrometry, is another powerful tool for analyzing SBE-β-CD mixtures. researchgate.netnih.gov It allows for the rapid determination of the substitution pattern and the global degree of substitution. nih.gov When coupled with liquid chromatography (LC-MS), it provides a more detailed analysis of the mixture's composition. researchgate.netnih.gov

Karl Fischer Titration for Water Content Determination

The hygroscopic nature of SBECD necessitates precise water content analysis. The amount of water present can affect the amorphous state of the compound and its interaction with guest molecules. KF titration is particularly advantageous over methods like loss on drying, as the latter can also measure the loss of other volatile components, whereas KF titration is selective for water. metrohm.com The method can be adapted for various sample types and expected water contents, with volumetric titration being suitable for higher water content and coulometric titration for trace amounts. loesungsfabrik.de

Research Findings on Water Content in SBECD

Recent studies have utilized Karl Fischer titration to explore the relationship between the degree of substitution (DS) of SBECD and its water content. One investigation quantified the total water and "strong-bonded water" (SBW) in SBECD samples with DS values of approximately 2, 3, 4, 7, and 10. mdpi.com The findings revealed a positive correlation between the degree of substitution and the amount of both total and strongly-bound water. mdpi.com This suggests that as the number of sulfobutyl ether groups increases, the molecule's capacity to bind water molecules also increases.

Another study employed a two-component Karl Fischer titration methodology to determine the water content in an SBECD sample, reporting a total water content of 8.02 ± 0.27%. researchgate.net This research also distinguished between "surface water," which reacts at a higher rate during titration, and "strong-bonded water" from the inner cavity, which reacts more slowly. researchgate.netresearchgate.net The accurate quantification of these different water populations is crucial, as the water molecules within the cyclodextrin cavity can compete with guest molecules for inclusion, thereby influencing the complexation efficiency. mdpi.comresearchgate.net A lower moisture content within the complex can be indicative of a successful drug-cyclodextrin interaction, where the guest molecule has displaced the water from the internal cavity. researchgate.net

For the analysis of solid samples like SBECD, which may have solubility issues in standard KF solvents, various techniques can be employed. These include the use of solubilizers such as formamide, performing the titration at elevated temperatures (e.g., 50 °C), or utilizing a KF oven to heat the sample and transfer the released water vapor to the titration cell via an inert gas. sigmaaldrich.com

The following table summarizes research data on the water content of SBECD with varying degrees of substitution as determined by Karl Fischer titration.

| Degree of Substitution (DS) | Average Number of Total Water Molecules per SBECD Molecule | Average Number of Strong-Bonded Water (SBW) Molecules per SBECD Molecule |

| ~2 | 4.49 | 2.80 |

| ~3 | 5.38 | 3.54 |

| ~4 | 6.24 | 4.00 |

| ~7 | 7.16 | 4.63 |

| ~10 | 7.19 | 4.63 |

| Data sourced from a study investigating the relationship between DS and water content in SBECD. mdpi.com |

Degradation Pathways and Stability Kinetics of Sulfobutyl Ether Beta Cyclodextrin

Sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) is a chemically modified cyclodextrin (B1172386) designed to improve the solubility and stability of poorly water-soluble drug molecules. researchgate.netdntb.gov.ua Its robust chemical nature is fundamental to its function as a pharmaceutical excipient. Understanding the pathways of its degradation and the kinetics of its decomposition is critical for predicting the shelf-life of pharmaceutical formulations and ensuring their consistent performance. researchgate.net

Theoretical and Computational Studies on Sulfobutyl Ether Beta Cyclodextrin

Quantum Mechanical Approaches for Interaction Mechanism Elucidation

Quantum mechanical (QM) methods are employed to study the electronic structure of molecules, providing a fundamental understanding of interaction energies, geometries, and the nature of chemical bonds within SBE-β-CD complexes.

Density Functional Theory (DFT) has become a important computational method for analyzing the antioxidant properties of flavonoids due to its accuracy and efficiency in handling medium to large molecules. nih.gov It is particularly useful for elucidating the host-guest interactions within cyclodextrin (B1172386) complexes. nih.govmdpi.com

Recent research has utilized DFT to investigate the role of strongly-bound water (SBW) within the SBE-β-CD cavity and its effect on guest encapsulation. mdpi.com These studies have revealed a positive correlation between the degree of substitution (DS) of the sulfobutyl ether groups and the amount of SBW, a phenomenon attributed to molecular polarizability. mdpi.com DFT calculations have been employed to explore the energetics of SBW release during guest inclusion. mdpi.com For SBE-β-CD with a low DS (e.g., 2 or 3), a significant enthalpy increase is required to release the SBW, which hinders the entry of guest molecules. mdpi.com Conversely, for SBE-β-CD with a moderate DS (e.g., 4 or 7), the presence of SBW appears to facilitate guest entry, while at a higher DS, the influence of SBW becomes minimal. mdpi.com

DFT calculations, often combined with dispersion corrections (e.g., BLYP-D4) and appropriate basis sets, can accurately predict complexation energies. mdpi.com These calculations have shown that the formation of inclusion complexes is a thermodynamically favorable process, driven by weak van der Waals interactions. mdpi.com Furthermore, DFT can be used to analyze the electronic properties of the host-guest system, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap, which provide insights into the reactivity and stability of the complex. mdpi.com

A study on the inclusion of apigenin, a flavonoid, within a cyclodextrin cavity demonstrated the formation of hydrogen bonds between the host and guest. nih.gov In less polar environments, this inclusion strengthened the bond dissociation enthalpies of the hydroxyl groups, thereby reducing antioxidant activity. Conversely, in polar environments, the inclusion complex lowered the proton affinity, which is consistent with experimental observations of enhanced antioxidant activity in aqueous solutions. nih.gov

Semi-empirical quantum methods, which are based on the Hartree-Fock formalism but include approximations and empirical parameters, offer a computationally less expensive alternative to ab initio methods for studying large systems like SBE-β-CD complexes. wikipedia.orgnih.gov These methods are particularly valuable for initial screenings and for studying systems where full quantum mechanical calculations are not feasible. nih.gov

Commonly used semi-empirical methods include AM1 (Austin Model 1), PM3 (Parametric Method 3), and more recent developments like PM6. wikipedia.orgscispace.com These methods are often employed to optimize the geometry of host-guest complexes and to calculate heats of formation. wikipedia.orguni-muenchen.de The parameterization of these methods is crucial and is typically done to reproduce experimental data such as heats of formation, dipole moments, and ionization potentials. wikipedia.org

While specific studies applying semi-empirical methods exclusively to SBE-β-CD are not extensively documented in the reviewed literature, their application to parent cyclodextrins and other derivatives is common. nih.gov For instance, a comparative study on various cyclodextrin complexes tested AM1 and PM3, among other methods, to predict intermolecular interactions. nih.gov These methods, while generally less accurate than DFT, can still provide valuable qualitative insights into the complexation process. scispace.com It's important to note that the accuracy of semi-empirical methods can be limited, especially for systems involving elements from the second row and beyond, or for describing hypervalent compounds. uni-muenchen.de

Molecular Dynamics Simulations of Sulfobutyl Ether Beta-Cyclodextrin (B164692) Systems

Molecular dynamics (MD) simulations have emerged as a powerful "computational microscope" for investigating the structure, dynamics, and interactions of SBE-β-CD systems at the atomic level. nih.govresearchgate.net This technique allows for the study of the conformational changes of the SBE-β-CD macrocycle and the dynamic process of inclusion complex formation with various guest molecules.

MD simulations have been instrumental in understanding the behavior of SBE-β-CD in different solvent environments. For example, in silico studies have shown that in polar solvents like water, cyclodextrins can undergo significant structural changes and fluctuations, leading to deformations of their cavities. mdpi.com This is attributed to the competition between intramolecular hydrogen bonds and hydrogen bonding with the solvent molecules. mdpi.com

A key application of MD simulations is the investigation of drug-SBE-β-CD inclusion complexes. These simulations provide detailed insights into the binding mode, stability, and intermolecular interactions driving complex formation. For instance, MD simulations have been used to select appropriate cyclodextrin derivatives for complexation with specific drugs. In a study involving the drug bosutinib, MD simulations revealed that SBE-β-CD offered superior binding affinity compared to other cyclodextrin derivatives. nih.gov

MD simulations can also elucidate the role of SBE-β-CD in enhancing the solubility and stability of guest molecules. By simulating the complex in an aqueous environment, researchers can observe how the hydrophobic cavity of SBE-β-CD shields the guest molecule from the surrounding water, thereby promoting its solubilization. mdpi.com Furthermore, the simulations can reveal the specific interactions, such as hydrogen bonds and van der Waals forces, that contribute to the stability of the complex. mdpi.com

The following table summarizes findings from various MD simulation studies on SBE-β-CD complexes:

| Guest Molecule | Key Findings from MD Simulations | Reference |

|---|---|---|

| Bosutinib | SBE-β-CD showed superior binding affinity compared to other cyclodextrins. | nih.gov |

| Celecoxib | MD simulations were used to analyze the formation and stability of the inclusion complex. | nih.gov |

| Ketoprofen | The study involved MD simulations to understand the complexation mechanism. | nih.gov |

| Rutin | MD simulations were used to calculate binding energies, mean square displacement, and hydrogen bonding to compare the encapsulation efficiency of different cyclodextrins. | mdpi.com |

Prediction of Binding Free Energies and Complex Stability

The prediction of binding free energy is crucial for understanding the stability of SBE-β-CD inclusion complexes and for screening potential guest molecules. aau.dk Various computational methods are employed for this purpose, ranging from more rigorous but computationally expensive techniques to faster, more approximate methods.

One of the popular approaches is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. aau.dknih.gov This end-point method calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. nih.gov The MM/GBSA method has been successfully applied to predict the binding free energies of steroid molecules with SBE-β-CD, showing a good correlation with experimental data. aau.dk A study on the complexation of four different steroids with SBE-β-CD demonstrated that the MM/GBSA method could reliably generate accurate predictions of binding free energies, with a correlation coefficient (R²) of 0.94 against experimental values. aau.dk However, it is important to note that obtaining statistically converged MM/GBSA results for cyclodextrin complexes can be challenging and requires careful consideration of simulation protocols. aau.dk

Another powerful tool for predicting complex stability is the development of Quantitative Structure-Property Relationship (QSPR) models. nih.govnih.gov QSPR models establish a mathematical relationship between the structural properties of guest molecules and their binding affinity for SBE-β-CD. These models are trained on a large dataset of experimentally determined complexation constants and can then be used to predict the binding affinity of new, untested molecules. nih.gov This approach can significantly accelerate the screening process for suitable drug candidates for SBE-β-CD formulation.

The following table presents examples of calculated binding free energies for SBE-β-CD complexes from the literature:

| Guest Molecule | Computational Method | Predicted Binding Free Energy (kcal/mol) | Reference |

|---|---|---|---|

| Sorafenib | MM/GBSA | -23.75 ± 1.25 | researchgate.net |

| Sorafenib | MM/PBSA | -10.43 ± 1.21 | researchgate.net |

| Hydrocortisone with β-CD | MM/GBSA | -16.1 ± 0.3 | aau.dk |

| Dexamethasone with β-CD | MM/GBSA | -13.8 ± 0.3 | aau.dk |

| Prednisolone with β-CD | MM/GBSA | -15.0 ± 0.2 | aau.dk |

| 6α-methylprednisolone with β-CD | MM/GBSA | -16.1 ± 0.2 | aau.dk |

Applications of Sulfobutyl Ether Beta Cyclodextrin in Advanced Materials and Specialized Systems

Supramolecular Materials Engineering with Sulfobutyl Ether Beta-Cyclodextrin (B164692)

The engineering of supramolecular materials relies on non-covalent interactions to assemble molecular components into well-defined, functional structures. SBE-β-CD is an exemplary tool in this field, facilitating the creation of sophisticated nanomaterials and their integration into larger organic frameworks.

Development of Cyclodextrin-based Nanomaterials and Nanogels

The formation of nanoparticles and nanogels using SBE-β-CD is a prominent area of research, driven by the compound's ability to act as a stabilizing and cross-linking agent. A notable method for preparing such nanomaterials is through ionotropic gelation, where the polyanionic SBE-β-CD interacts with a cationic polymer.

A key example is the creation of nanoparticles from low molecular weight chitosan (B1678972), a cationic polysaccharide, and SBE-β-CD. nih.gov In this process, the negatively charged sulfobutyl ether groups of SBE-β-CD electrostatically interact with the protonated amino groups of chitosan, leading to the formation of a cross-linked nanoparticle matrix. nih.gov The size of these nanoparticles can be precisely controlled by adjusting the molar ratio of chitosan to SBE-β-CD during their preparation, with diameters observed to range from approximately 200 to 1,000 nm. nih.gov

Another innovative application is the supramolecular self-assembly of SBE-β-CD with magnetic iron oxide-based nanoparticles (MNPs). This process creates a magnetic hybrid system where the SBE-β-CD acts as a coating for the MNPs. Spectroscopic analyses have confirmed the interaction between the two components, indicating the formation of a stable assembly. nih.gov

The characteristics of these nanomaterials are highly dependent on the formulation parameters, as demonstrated in the development of SBE-β-CD/chitosan nanoparticles.

| Parameter | Observation | Reference |

| Nanoparticle Diameter | Ranged from 200 to 1,000 nm, controlled by the Chitosan:SBE-β-CD molar ratio. | nih.gov |

| Formation Method | Ionotropic gelation technique based on electrostatic interactions. | nih.gov |

| Composition | Matrix composed of cationic chitosan polysaccharide cross-linked with polyanionic SBE-β-CD. | nih.gov |

These findings underscore the potential of SBE-β-CD in designing nanomaterials with tunable properties for various applications.

Integration into Advanced Organic Materials

SBE-β-CD is also integrated into more complex organic materials to impart specific functionalities. A significant example is the creation of hybrid materials where SBE-β-CD is combined with inorganic structures like layered double hydroxides (LDH) and layered hydroxide (B78521) salts (LHS). nih.gov These materials are designed for the controlled release of active compounds. nih.gov

In one study, pyrethroid pesticides were intercalated into ZnAl-LDH and NiZn-LHS with the aid of SBE-β-CD. nih.gov The SBE-β-CD facilitates the inclusion of the pesticide molecules within the layered structures. The resulting hybrid materials exhibit distinct structural and release properties based on the inorganic matrix and the solvent used during synthesis. nih.gov The intercalation of the SBE-β-CD-pesticide complex is achieved through electrostatic interactions and hydrogen bonding between the cyclodextrin (B1172386) and the layered hydroxide. nih.gov

The structural characteristics of these advanced organic materials are summarized below.

| Material | Basal Spacing (Interlayer Distance) | Synthesis Solvent | Reference |

| BCT/SBECD-LDH | Larger than LHS-based hybrids | N-methylpyrrolidone (NMP) | nih.gov |

| LCT/SBECD-LDH | Larger than LHS-based hybrids | N-methylpyrrolidone (NMP) | nih.gov |

| BCT/SBECD-LHS | Smaller than LDH-based hybrids | Ethanol | nih.gov |

| LCT/SBECD-LHS | Smaller than LDH-based hybrids | Ethanol | nih.gov |

BCT: beta-cypermethrin (B1669542), LCT: lambda-cyhalothrin (B1674341)

This research demonstrates the successful integration of SBE-β-CD into advanced organic-inorganic hybrid materials, creating sophisticated systems for controlled delivery.

Applications in Specialized Chemical Systems

The unique host-guest chemistry of SBE-β-CD is leveraged in various specialized chemical systems to enhance reaction efficiencies and enable the design of complex molecular architectures.

Enhancing Catalytic Processes through Supramolecular Design

SBE-β-CD has proven to be a valuable component in aqueous organometallic catalysis. Its primary role is to act as a supramolecular carrier for hydrophobic substrates, transferring them from an organic phase to the aqueous phase where the water-soluble catalyst resides. This enhances reaction rates by overcoming mass transfer limitations.

A significant application is in the biphasic Tsuji-Trost reaction, catalyzed by a water-soluble palladium complex of trisulfonated triphenylphosphine. researchgate.net Research has shown that the efficiency of SBE-β-CD in this reaction is highly dependent on its average molar substitution degree. The highest rate enhancements were observed with SBE-β-CD derivatives containing approximately seven sulfobutyl ether groups per cyclodextrin molecule. researchgate.net

Crucially, the introduction of sulfobutyl ether groups on the β-cyclodextrin impedes the formation of an inclusion complex between the cyclodextrin and the water-soluble phosphine (B1218219) ligand. This is due to electronic repulsion between the anionic sulfonate groups on both molecules. mdpi.com This prevention of catalyst-cyclodextrin interaction is advantageous as such interactions can sometimes lead to a decrease in catalytic activity. mdpi.com This represents a key example of a non-interacting cyclodextrin/phosphine couple that results in high catalytic activities. researchgate.net

Design of Molecular Machines and Nanodevices

The principles of supramolecular chemistry, particularly host-guest interactions involving cyclodextrins, are fundamental to the design of molecular machines and nanodevices. While research in this area has extensively utilized native cyclodextrins, the unique properties of SBE-β-CD offer potential for creating more sophisticated systems. The ability of cyclodextrins to form inclusion complexes with guest molecules allows for the construction of movable components, such as in polyrotaxanes and polypseudorotaxanes. researchgate.net

The modification of β-cyclodextrin with sulfobutyl ether groups introduces negative charges, which can be exploited to control the assembly and disassembly of these molecular architectures through electrostatic interactions. researchgate.net For instance, the threading and dethreading of a molecular axle through the SBE-β-CD cavity could be triggered by changes in the ionic strength or pH of the surrounding medium. Although specific, complex molecular machines based solely on SBE-β-CD are still an emerging area of research, the foundational studies on its complexation behavior suggest significant potential for its use in creating stimuli-responsive nanodevices. researchgate.netnih.gov

Role in Pesticide Formulation and Controlled Release Systems